2-Fluoro-2-phenylethanol
Description
Historical Trajectory and Initial Research Context of Fluoroalcohols in Organic Chemistry
The exploration of fluoroalcohols is a significant chapter in the broader narrative of organofluorine chemistry. wikipedia.org The initial investigations into these compounds were driven by the remarkable influence of fluorine on the properties of organic molecules. Early research focused on understanding how the strong electron-withdrawing nature of fluorine would alter the characteristics of the alcohol functional group. This foundational work paved the way for the synthesis and study of more complex fluoroalcohols, including 2-Fluoro-2-phenylethanol. The unique properties of fluoroalcohols, such as their distinct solvent capabilities, have made them valuable in various chemical reactions. wikipedia.orgbohrium.comnih.gov For instance, fluoroalcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been effectively used as solvents to stabilize reactive intermediates in hypervalent iodine chemistry. bohrium.comresearchgate.net
Strategic Importance of Fluorine Introduction in Organic Synthesis and Molecular Design
The deliberate incorporation of fluorine into organic molecules is a key strategy in modern chemical synthesis and drug design. researchgate.netnumberanalytics.com The presence of fluorine can dramatically alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.netnih.govmdpi.com The high electronegativity of fluorine can influence the acidity of nearby functional groups and provide enhanced stability to the molecule. researchgate.netmdpi.com This is particularly crucial in pharmaceutical development, where a significant percentage of marketed drugs contain at least one fluorine atom. nih.govrsc.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the increased metabolic stability of fluorinated compounds by making them less susceptible to enzymatic degradation. nih.govnih.gov
Structural Features and Stereochemical Aspects of this compound for Advanced Studies
This compound is a fluorinated secondary alcohol with a phenyl group and a fluorine atom, making it a valuable subject for stereochemical and synthetic studies. Its structure allows for detailed investigation into how fluorine substitution affects conformational preferences and reactivity.
Chiral Centers and Enantiomeric Forms of this compound
This compound possesses a chiral center at the carbon atom bonded to the hydroxyl group, the phenyl group, and the fluoromethyl group. This results in the existence of two enantiomers: (R)-2-fluoro-1-phenylethanol and (S)-2-fluoro-1-phenylethanol. smolecule.comnih.gov The specific three-dimensional arrangement, or stereochemistry, of these enantiomers is a critical aspect of their chemical identity and has significant implications for their application in asymmetric synthesis and their interactions with other chiral molecules, including biological receptors. smolecule.com
Current Research Frontiers and Future Directions for this compound Investigations
Contemporary research involving this compound is multifaceted, with significant efforts directed towards its synthesis and application. The development of efficient and stereoselective methods for its preparation remains a key objective, as this would facilitate its use as a chiral building block in the synthesis of more complex molecules. rsc.org
One of the burgeoning areas of interest is its application in medicinal chemistry. The unique properties imparted by the fluorine atom make it an attractive component in the design of novel therapeutic agents. For instance, fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. researchgate.netnih.gov
Furthermore, the study of its use as a precursor or intermediate in the synthesis of other valuable organic compounds continues to be an active field of research. Its structural features make it a versatile tool for creating a variety of other molecules with potential applications in materials science and agrochemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-2-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLILMQSBSOSSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Strategies for 2 Fluoro 2 Phenylethanol
Stereoselective and Enantioselective Synthesis of 2-Fluoro-2-phenylethanol
The creation of specific stereoisomers of this compound is paramount, as different enantiomers can exhibit distinct biological activities. Both catalytic asymmetric fluorination and biocatalytic methods have emerged as powerful tools for achieving high levels of stereocontrol.
Catalytic Asymmetric Fluorination Approaches
Catalytic asymmetric fluorination represents a direct and efficient strategy for the synthesis of chiral fluorinated molecules. This can be broadly categorized into nucleophilic and electrophilic fluorination methods.
Table 1: Examples of Catalysts and Conditions for Kinetic Resolution of Epoxides
| Catalyst System | Epoxide Substrate | Fluoride (B91410) Source | Key Feature |
| Chiral Cobalt Complex | Styrene (B11656) Oxide | Benzoyl Fluoride (in situ HF source) | Addresses catalyst poisoning by generating substoichiometric amounts of HF. |
| Chiral Metal-Organic Framework (MOF) | Styrene Oxide | Amine·HF complexes | Heterogeneous catalysis allowing for catalyst recovery and reuse. nii.ac.jp |
Electrophilic fluorination is another powerful method for the synthesis of α-fluoroalcohols. nih.gov This strategy typically involves the asymmetric fluorination of a carbonyl compound precursor, such as a β-ketoester or an aldehyde, followed by reduction of the carbonyl group. nih.govnih.gov A wide array of chiral fluorinating reagents and catalysts have been developed for this purpose. wikipedia.orgchimia.chsigmaaldrich.com
Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgsigmaaldrich.com The enantioselectivity of the fluorination is often controlled by a chiral catalyst, which can be a transition metal complex or an organocatalyst. nih.gov For example, palladium and nickel complexes with chiral ligands have been successfully employed in the enantioselective fluorination of β-ketoesters and oxindoles. nih.gov Organocatalytic approaches, using chiral amines or phosphoric acids, have also proven effective for the asymmetric α-fluorination of aldehydes and ketones. nih.gov
Following the asymmetric fluorination of a suitable precursor like 2-phenyl-2-oxoethanol (α-hydroxyacetophenone), a subsequent stereoselective reduction of the ketone would yield the desired enantiomer of this compound.
Biocatalytic and Chemoenzymatic Routes to Enantiopure this compound Derivatives
Biocatalysis and chemoenzymatic strategies offer environmentally benign and highly selective alternatives for the synthesis of enantiopure compounds. the-innovation.orgrug.nl These methods often utilize enzymes such as lipases, reductases, or transaminases to achieve high enantioselectivity under mild reaction conditions. nih.govnih.govresearchgate.net
One chemoenzymatic approach could involve the kinetic resolution of racemic this compound or a precursor using a lipase. rug.nlresearchgate.net Lipases can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. For instance, lipases from Candida antarctica (CALA and CALB) have been used for the resolution of various secondary haloalcohols. researchgate.net
Another strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 2-fluoroacetophenone, using a ketoreductase. researchgate.net These enzymes, often requiring a cofactor like NADPH, can exhibit high enantioselectivity, producing the desired chiral alcohol in high enantiomeric excess. researchgate.net Furthermore, multi-enzyme cascades can be designed for the synthesis of chiral amino alcohols from renewable starting materials like L-phenylalanine, a concept that could be adapted for fluorinated analogs. nih.govacs.org
Table 2: Biocatalytic Approaches for Chiral Alcohol Synthesis
| Enzyme Class | Substrate Type | Transformation | Key Advantage |
| Lipase | Racemic haloalcohol | Kinetic resolution via acylation | High enantioselectivity and broad substrate scope. researchgate.net |
| Ketoreductase | Prochiral ketone | Asymmetric reduction | High yields and excellent enantiomeric excess (>98% ee). researchgate.net |
| Alcohol Dehydrogenase | Racemic alcohol/ketone | Deracemization | Converts the entire racemic starting material to a single enantiomer. nih.gov |
Diastereoselective Control in Synthesis of this compound Precursors
When synthesizing more complex molecules containing the this compound motif, controlling the diastereoselectivity is crucial. This can be achieved through various substrate-controlled or catalyst-controlled reactions. For example, the diastereoselective fluorination of chiral enamides can be used to introduce the fluorine atom with a specific spatial orientation relative to other stereocenters in the molecule. escholarship.org
Catalytic methods for the regio-, diastereo-, and enantioselective synthesis of homoallylic alcohols bearing a stereogenic carbon bound to a trifluoromethyl group and a fluorine atom have been developed. nih.gov These strategies, which can be diastereodivergent, allow for the preparation of different diastereomers from the same starting materials by tuning the catalyst and reaction conditions. nih.gov Such methodologies could be adapted for the synthesis of precursors to diastereomerically pure this compound derivatives.
Regioselective Fluorination Techniques Applied to Phenylethanol Frameworks
Regioselective fluorination involves the selective introduction of a fluorine atom at a specific position in a molecule. While direct regioselective fluorination of the phenylethanol framework can be challenging, several techniques can be applied to precursors to achieve the desired outcome.
One approach involves the use of hypervalent iodine reagents in the presence of a fluoride source, which has been shown to effect the fluorination of styrene derivatives. nih.gov This method could potentially be adapted to introduce a fluorine atom at the benzylic position of a phenylethanol precursor.
Another emerging strategy is the regioselective fluorination of unactivated allenes using I(I)/I(III) catalysis. nih.govnih.gov This method allows for the preparation of secondary and tertiary propargylic fluorides, which could serve as versatile intermediates for the synthesis of this compound derivatives. The reaction proceeds with high regioselectivity and tolerates a broad range of functional groups. nih.gov Electrochemical methods have also been explored for the regioselective anodic fluorination of various organic molecules. researchgate.net
Functional Group Transformations and Derivatization of this compound
The presence of a primary hydroxyl group and a benzylic fluorine atom makes this compound a versatile substrate for various functional group transformations. These reactions allow for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Oxidation and Reduction Pathways of the Hydroxyl Moiety
The primary alcohol moiety of this compound is readily susceptible to oxidation. The choice of oxidizing agent dictates the final product, allowing for selective synthesis of either the corresponding aldehyde or carboxylic acid. youtube.com
Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are effective for the conversion of primary alcohols to aldehydes. youtube.comlibretexts.org The oxidation of this compound with PCC would therefore yield 2-fluoro-2-phenylacetaldehyde, stopping the oxidation at the aldehyde stage. This transformation is typically carried out in an anhydrous solvent like dichloromethane to prevent overoxidation.
Conversely, strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (generated from CrO₃ or K₂Cr₂O₇ in acid), will oxidize the primary alcohol all the way to a carboxylic acid. youtube.comucr.edu This process converts this compound into 2-fluoro-2-phenylacetic acid. These powerful reagents typically require aqueous or acidic conditions and proceed through the intermediate aldehyde, which is rapidly oxidized further. ucr.edu
While the hydroxyl group itself is at a low oxidation state and not typically subject to further reduction, the carbonyl groups of the aldehyde and carboxylic acid derivatives can be reduced back to the alcohol. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose, with LiAlH₄ being strong enough to reduce both aldehydes and carboxylic acids, while NaBH₄ is typically used for aldehydes and ketones. youtube.com
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | Oxidation | 2-fluoro-2-phenylacetaldehyde |
| This compound | Potassium permanganate (KMnO₄) | Oxidation | 2-fluoro-2-phenylacetic acid |
| 2-fluoro-2-phenylacetaldehyde | Sodium borohydride (NaBH₄) | Reduction | This compound |
Substitution Reactions at the Fluorinated Carbon or Adjacent Positions
Substitution reactions on this compound can be complex. Direct nucleophilic substitution at the fluorinated benzylic carbon is challenging due to the high strength of the carbon-fluorine bond. However, reactions at the adjacent carbon are more feasible.
The hydroxyl group at the C1 position can be converted into a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This transformation prepares the molecule for a subsequent S_N2 reaction. A wide range of nucleophiles can then be used to displace the tosylate or mesylate group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position.
While direct displacement of the fluorine atom is difficult, S_N1-type reactions could potentially be induced under specific conditions that favor the formation of a stabilized benzylic carbocation. This would likely require a strong Lewis acid to facilitate the removal of the fluoride ion. The resulting carbocation would then be susceptible to attack by a nucleophile. However, such reactions often face challenges with regioselectivity and potential side reactions. The use of specialized fluorinating reagents like triethylamine tris(hydrogen fluoride) (Et₃N·3HF) is more commonly associated with introducing fluorine rather than replacing it. nih.govnii.ac.jp
| Intermediate Substrate | Nucleophile | Product Class |
|---|---|---|
| 2-Fluoro-2-phenylethyl tosylate | Sodium cyanide (NaCN) | Nitrile |
| 2-Fluoro-2-phenylethyl tosylate | Sodium azide (NaN₃) | Azide |
| 2-Fluoro-2-phenylethyl tosylate | Lithium bromide (LiBr) | Alkyl Bromide |
Formation of Ethers and Esters with Unique Stereochemical Outcomes
The hydroxyl group of this compound serves as a key handle for the synthesis of ethers and esters. These reactions proceed with retention of configuration at the stereogenic fluorinated carbon.
Ether Formation: The Williamson ether synthesis is a classic and effective method for preparing ethers from this alcohol. masterorganicchemistry.comyoutube.com The process involves two steps: first, the deprotonation of the hydroxyl group using a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. Second, this highly nucleophilic alkoxide is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an S_N2 mechanism. youtube.com Because the reaction occurs at the oxygen atom and does not break any bonds at the chiral carbon center, the stereochemistry of the this compound starting material is preserved in the final ether product. masterorganicchemistry.com
Ester Formation: Esters are readily synthesized by reacting this compound with carboxylic acids or their derivatives. A common laboratory method involves the reaction of the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a non-nucleophilic base like pyridine. The base neutralizes the HCl or carboxylic acid byproduct. As with etherification, this transformation occurs at the oxygen of the hydroxyl group, leaving the stereochemistry at the adjacent fluorinated carbon untouched.
| Reaction Type | Reagents | Product |
|---|---|---|
| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 1-Fluoro-1-phenyl-2-methoxyethane |
| Esterification | Acetyl chloride, Pyridine | 2-Fluoro-2-phenylethyl acetate |
| Esterification | Acetic anhydride, Pyridine | 2-Fluoro-2-phenylethyl acetate |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. scitechnol.com Applying these principles to the synthesis of this compound can lead to more environmentally benign and efficient manufacturing routes.
Key green strategies include:
Biocatalysis: Utilizing enzymes or whole-cell microorganisms to perform chemical transformations offers several advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions (neutral pH, ambient temperature), and reduced environmental impact. researchgate.net For the synthesis of chiral this compound, a biocatalytic reduction of a prochiral ketone precursor, such as 2-fluoroacetophenone, is a highly attractive green alternative to traditional chemical reductants that often require stoichiometric amounts of metal hydrides.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org One-pot syntheses and multicomponent reactions are powerful strategies that reduce the number of separate purification steps, minimizing solvent use and waste generation. rsc.org
Use of Safer Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Green chemistry encourages the use of environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids. scitechnol.com
Energy Efficiency: Employing catalytic processes, rather than stoichiometric reagents, can significantly lower the energy requirements of a reaction by reducing activation barriers, allowing for lower temperatures and pressures. scitechnol.com
| Principle | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Reduction of Precursor | Metal hydride reductants (e.g., NaBH₄) | Biocatalytic reduction with enzymes (e.g., ketoreductases) |
| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Water, ethanol (B145695), or solvent-free conditions |
| Process Efficiency | Multiple steps with intermediate isolation | One-pot synthesis or continuous flow processes rsc.org |
| Waste Generation | Stoichiometric inorganic byproducts | Catalytic processes with minimal byproducts |
By integrating these sustainable practices, the synthesis of this compound and its derivatives can be made more efficient, safer, and more environmentally responsible.
Mechanistic Organic Chemistry and Reactivity Profiles of 2 Fluoro 2 Phenylethanol
Influence of the Fluorine Atom on Stereoelectronic Effects and Reactivity
The introduction of a fluorine atom at the benzylic position of 2-phenylethanol (B73330) significantly alters its electronic properties and conformational preferences, thereby influencing its reactivity. These changes are primarily governed by potent stereoelectronic effects, including the gauche effect and hyperconjugation, which arise from the high electronegativity and orbital interactions of the fluorine atom.
Gauche Effect: In molecules containing electronegative substituents, such as 2-fluoro-2-phenylethanol, the conformation where the fluorine atom and the hydroxyl group are gauche (dihedral angle of approximately 60°) is often more stable than the anti conformation (dihedral angle of 180°). This phenomenon, known as the gauche effect, is contrary to what would be expected based on steric hindrance alone. The stability of the gauche conformer is attributed to a combination of hyperconjugation and electrostatic interactions. Specifically, hyperconjugation involves the donation of electron density from a C-H bonding orbital (σ) to the adjacent C-F antibonding orbital (σ*). nih.gov This interaction is maximized in the gauche conformation, leading to stabilization. nih.govgoogle.com In this compound, this stabilizing interaction occurs between the C-H bonds on the carbinol carbon and the C-F bond.
Hyperconjugation: Fluorine's strong electron-withdrawing nature creates a highly polarized C-F bond, making the σ* antibonding orbital of this bond a low-energy electron acceptor. nih.gov This facilitates two primary types of hyperconjugative interactions:
Positive Hyperconjugation: Electron density from adjacent σ C-H or σ C-C bonds can be delocalized into the σ* C-F orbital. rsc.org This delocalization stabilizes the molecule and can influence bond lengths and angles. researchgate.net
These stereoelectronic effects have a profound impact on the reactivity of the molecule. The electron-withdrawing inductive effect of fluorine deactivates the adjacent carbon, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack if a suitable leaving group is present. The stability conferred by hyperconjugation can affect the energetics of transition states in various reactions.
| Stereoelectronic Effect | Description | Consequence for this compound |
| Gauche Effect | Preference for a gauche conformation between electronegative substituents over the anti conformation. | The gauche conformer, with the F and OH groups in proximity, is likely the most stable, influencing reaction stereoselectivity. nih.govnih.gov |
| Hyperconjugation (σC-H → σC-F)* | Donation of electron density from a C-H bonding orbital to the C-F antibonding orbital. | Stabilizes the gauche conformation, affecting conformational equilibrium and reactivity. nih.gov |
| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to fluorine's high electronegativity. | Decreases electron density at the benzylic carbon, influencing the acidity of the hydroxyl proton and the molecule's overall nucleophilicity. physicsandmathstutor.com |
Detailed Analysis of Reaction Pathways and Transition States
While specific experimental studies on the reaction pathways of this compound are limited, its reactivity can be inferred from the behavior of related fluorinated compounds and phenylethanols. The fluorine atom at the C2 position is expected to significantly influence the stability of intermediates and the energy of transition states in reactions involving the hydroxyl group or the benzylic position.
In a potential dehydration reaction to form 2-fluoro-2-phenylstyrene, the mechanism would likely proceed through a carbocation intermediate. The presence of the electron-withdrawing fluorine atom would destabilize an adjacent carbocation, thus slowing down an E1-type elimination. However, the adjacent phenyl group would provide resonance stabilization. The transition state for such a reaction would involve a delicate balance between these opposing electronic effects.
For substitution reactions at the hydroxyl group, such as conversion to an alkyl halide, the stability of the transition state will be key. In an SN2-type reaction, the backside attack of a nucleophile would be sterically hindered by the phenyl group. In an SN1-type reaction, the formation of a carbocation at the benzylic position would be disfavored by the inductive effect of the fluorine atom. Therefore, reaction pathways that avoid a full positive charge on the fluorinated carbon, or that are highly concerted, might be favored.
The enzymatic resolution of racemic 1-phenylethanol (B42297) suggests that stereoselective reactions are possible for this class of compounds. nih.gov For this compound, enzyme-catalyzed reactions could proceed through transition states where the specific conformation of the substrate is crucial for binding and reactivity, highlighting the importance of the stereoelectronic effects discussed previously.
Nucleophilic and Electrophilic Reactivity Involving the Hydroxyl and Fluorinated Centers
The reactivity of this compound is characterized by the interplay between the nucleophilic hydroxyl group and the electronically modified fluorinated center.
Nucleophilic Reactivity of the Hydroxyl Group: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophile. It can participate in reactions such as:
Esterification: Reaction with carboxylic acids or their derivatives to form esters. The reaction rate may be influenced by the decreased nucleophilicity of the oxygen due to the electron-withdrawing fluorine.
Etherification (e.g., Williamson Ether Synthesis): After deprotonation to form an alkoxide, it can act as a potent nucleophile to attack an alkyl halide. The acidity of the hydroxyl proton is expected to be increased by the fluorine's inductive effect, facilitating alkoxide formation.
Substitution: The hydroxyl group can be protonated to form a good leaving group (H₂O), potentially allowing for nucleophilic substitution reactions.
Reactivity at the Fluorinated Center: The C-F bond is strong and generally unreactive towards nucleophilic substitution. savemyexams.com The carbon atom bonded to fluorine is electron-deficient due to the inductive effect, but fluoride (B91410) is a very poor leaving group. savemyexams.com Therefore, direct nucleophilic substitution of the fluorine atom is highly unlikely under standard conditions.
Electrophilic Reactivity: The molecule as a whole is not strongly electrophilic at the carbon skeleton. The electron-rich phenyl ring can undergo electrophilic aromatic substitution. The -CH(F)CH₂OH group would act as an ortho-, para-director, although its activating or deactivating nature would be complex due to the competing effects of the alkyl chain and the electron-withdrawing fluorine. Electrophilic addition to the phenyl ring is a possible reaction pathway under appropriate conditions. wikipedia.org
| Reactive Center | Type of Reactivity | Potential Reactions | Influence of Fluorine |
| Hydroxyl Group (O-H) | Nucleophilic | Esterification, Etherification, Acylation | Decreased nucleophilicity of oxygen; increased acidity of the proton. |
| Fluorinated Carbon (C-F) | Low (electrophilic) | Generally unreactive to substitution. | Strong C-F bond and poor leaving group ability of F⁻ make substitution difficult. savemyexams.com |
| Phenyl Ring | Nucleophilic | Electrophilic Aromatic Substitution | The substituent directs incoming electrophiles, with its electronic influence being a balance of inductive and hyperconjugative effects. |
Regioselectivity and Stereoselectivity in Derivatization and Bond-Forming Reactions
The chiral center at the fluorinated carbon and the conformational preferences dictated by the fluorine atom are expected to impart significant regioselectivity and stereoselectivity in reactions involving this compound.
Regioselectivity: In reactions involving multiple potential sites, such as elimination or substitution, the electronic effects of the fluorine and phenyl groups will direct the outcome. For example, in an elimination reaction, the regioselectivity would be influenced by the stability of the resulting alkene. The formation of a double bond in conjugation with the phenyl ring is generally favored.
Stereoselectivity: As the molecule is chiral, reactions can be diastereoselective or enantioselective.
Diastereoselectivity: When reacting with another chiral reagent, the formation of one diastereomer over the other is expected. The preferred gauche conformation will likely influence the facial selectivity of attack at either the hydroxyl group or the phenyl ring, as one face of the molecule will be more sterically accessible than the other.
Enantioselectivity: In reactions catalyzed by chiral catalysts or enzymes, one enantiomer of this compound may react significantly faster than the other. This is a common strategy for the kinetic resolution of racemic alcohols. nih.gov For instance, in an enzyme-catalyzed acylation, the enzyme's active site would preferentially bind one enantiomer, leading to the selective formation of an ester from that enantiomer while leaving the other unreacted. Such processes are known to proceed with high stereoselectivity for similar substrates like 1-phenylethanol. nih.gov
Nucleophilic substitution reactions on derivatives of this compound (where the hydroxyl group is converted to a better leaving group) are expected to proceed with inversion of configuration at the chiral center if an SN2 mechanism is followed, a phenomenon known as the Walden inversion. libretexts.org
Solvent Effects and Catalytic Mediation on this compound Reactions
The choice of solvent and the use of catalysts are critical in controlling the reaction pathways and selectivity of reactions involving this compound.
Solvent Effects:
Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both cations and anions effectively. They can also act as nucleophiles or participate in proton transfer. csbsju.edu For reactions proceeding through ionic intermediates, such as an SN1 pathway, polar protic solvents would be stabilizing. They can also form hydrogen bonds with the hydroxyl group, influencing its reactivity and the conformational equilibrium of the molecule.
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can solvate cations but are less effective at solvating anions. This can enhance the nucleophilicity of anionic reagents, potentially favoring SN2 reactions.
Nonpolar Solvents (e.g., hexane, toluene): These solvents are typically used for reactions involving nonpolar reactants or where aggregation of polar molecules is desired. Enzyme-catalyzed reactions are often performed in nonpolar organic solvents to modulate enzyme activity and selectivity. nih.gov
Catalytic Mediation:
Acid Catalysis: Acids can protonate the hydroxyl group, converting it into a good leaving group (H₂O) and facilitating elimination or substitution reactions. csbsju.edu
Base Catalysis: Bases can deprotonate the hydroxyl group to form a more nucleophilic alkoxide, which is essential for reactions like the Williamson ether synthesis.
Enzyme Catalysis: Biocatalysts like lipases and acylases can offer extremely high levels of enantioselectivity in the transformation of chiral alcohols. nih.gov For this compound, enzymes could be used for kinetic resolution through enantioselective esterification or hydrolysis.
Homogeneous and Heterogeneous Catalysis: Metal-based catalysts, such as ruthenium-phosphine complexes, are used for the hydrogenation of related phenylacetates to 2-phenylethanol. researchgate.net Similar catalytic systems could potentially be adapted for reactions involving this compound, for example, in hydrogenation or oxidation reactions. The choice of catalyst support can also influence selectivity in reactions like the hydrogenation of styrene (B11656) oxide to 2-phenylethanol. researchgate.net
Computational and Theoretical Studies of 2 Fluoro 2 Phenylethanol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
A typical output from these calculations would include optimized molecular geometry, total electronic energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical Electronic Properties of 2-Fluoro-2-phenylethanol from DFT Calculations
| Property | Calculated Value |
|---|---|
| Total Electronic Energy | Data not available |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Note: This table is for illustrative purposes only. Specific values require dedicated quantum chemical calculations for this compound.
Conformational Energy Landscapes and Intramolecular Interactions
The flexibility of the ethanol (B145695) side chain in this compound allows for multiple rotational isomers (conformers). Computational methods can be used to map the potential energy surface as a function of key dihedral angles, identifying stable conformers (energy minima) and the transition states that separate them. manchester.ac.uk
Prediction of Spectroscopic Parameters (NMR, IR)
Quantum chemical calculations are a standard tool for predicting spectroscopic properties. longdom.org Calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. researchgate.netdtic.milresearchgate.netnih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. github.io Comparing predicted ¹H, ¹³C, and ¹⁹F NMR spectra with experimental data is crucial for structure verification. For this compound, theoretical spectra would be invaluable for understanding how the fluorine atom affects the chemical environment of nearby protons and carbons.
Table 2: Hypothetical Predicted Vibrational Frequencies for a Key Mode in this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | Data not available |
| C-F Stretch | Data not available |
| Phenyl Ring C-C Stretch | Data not available |
Note: This table is for illustrative purposes only and requires specific DFT calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Interfacial Environments
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. ump.edu.my By simulating the movement of a this compound molecule surrounded by solvent molecules (e.g., water), one can investigate solvation effects, diffusion rates, and how the molecule behaves at interfaces. uq.edu.aunih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. A well-parameterized force field is essential for accurately reproducing the dynamic properties of the molecule in its environment.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
Computational chemistry provides powerful tools for exploring the pathways of chemical reactions. nih.govrsc.orgresearchgate.netresearchgate.net For a reaction involving this compound, such as its synthesis or degradation, DFT calculations can be used to map the entire reaction coordinate. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states (the energy maxima along the reaction path). montclair.edu The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Structure-Reactivity Relationships Derived from Theoretical Models
By combining the insights from electronic structure calculations, it is possible to build theoretical models that explain and predict the reactivity of this compound. researchgate.net For example, calculated properties like the distribution of electrostatic potential on the molecule's surface can indicate sites susceptible to nucleophilic or electrophilic attack. The energies of frontier molecular orbitals (HOMO and LUMO) are also used to predict how the molecule will interact with other reagents. Comparing these theoretical descriptors for this compound with those of 2-phenylethanol (B73330) and other derivatives would provide a quantitative understanding of how fluorination impacts its chemical reactivity. mdpi.com
Applications of 2 Fluoro 2 Phenylethanol As a Synthetic Building Block and Research Probe
Precursor for Advanced Fluorinated Organic Compounds
Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. 2-Fluoro-2-phenylethanol can, in principle, serve as a precursor for more complex fluorinated molecules. The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates nih.gov.
The synthetic utility of fluorinated building blocks is a cornerstone of modern drug discovery nih.govbiesterfeld.noossila.comnih.gov. While general strategies for the synthesis of fluorinated compounds are well-established, specific and detailed examples of this compound being used as a starting material for the synthesis of advanced, specifically named fluorinated organic compounds are not readily found in the surveyed literature.
Utility in the Synthesis of Complex Molecules and Intermediates for Bioactive Scaffolds
The synthesis of complex molecules, particularly those with biological activity, often requires strategic planning and the use of versatile building blocks. While 2-phenylethanol (B73330) and its derivatives have been explored for their biological activities and as precursors in biotechnological production, the specific utility of this compound in the synthesis of complex bioactive scaffolds is not extensively detailed in the available research nih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov. The potential for its use exists, given the importance of fluorination in bioactive compounds, but concrete synthetic pathways starting from this compound to known complex molecules or bioactive scaffolds are not prominently reported.
Application as a Mechanistic Probe in Chemical Reaction Studies
The unique spectroscopic signatures of fluorine (e.g., in ¹⁹F NMR) and its distinct electronic effects can make fluorinated compounds useful as mechanistic probes to elucidate reaction pathways. For instance, the bacteriostatic activity of 2-phenylethanol derivatives has been correlated with their membrane binding affinity, and such studies could potentially be extended to fluorinated analogues to probe the effect of the C-F bond on these interactions nih.gov. However, specific studies where this compound has been explicitly used as a mechanistic probe to investigate the intricacies of a chemical reaction are not widely available in the scientific literature.
Molecular Interactions with Biological Systems Mechanistic and Biophysical Focus
Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., Proteins, Enzymes)
Comprehensive studies detailing the specific molecular recognition and binding of 2-Fluoro-2-phenylethanol with proteins and enzymes are not extensively available in the current scientific literature. However, the principles governing the interactions of fluorinated compounds and the parent molecule, 2-phenylethanol (B73330), can provide a foundational context.
Direct experimental data on the binding affinities and specificity of this compound for specific biological macromolecules is scarce. Generally, the introduction of fluorine to a molecule can modulate its binding properties. Fluorine's high electronegativity can lead to altered electronic distributions, influencing hydrogen bonding capabilities and dipole-dipole interactions. Enzymatic approaches have been highlighted as a promising method for achieving precise and selective incorporation of fluorinated motifs, which is crucial for establishing specific interactions within the chiral environment of an enzyme's active site. acs.org
For context, the non-fluorinated parent compound, 2-phenylethanol, is known more for its broad bacteriostatic effects, which are often linked to membrane disruption rather than specific high-affinity binding to a single protein target. beilstein-journals.org The bacteriostatic activity of 2-phenylethanol derivatives has been shown to correlate with their ability to partition into membranes. beilstein-journals.org
There is a lack of specific research on the impact of this compound on enzyme activity or its potential as an enzyme inhibitor. However, the broader field of medicinal chemistry has extensively used fluorinated compounds to modulate enzyme inhibition. The substitution of hydrogen with fluorine can enhance the binding affinity of an inhibitor or turn a substrate into an inhibitor. For instance, fluorinated ketones can act as potent inhibitors of serine and cysteine proteases by forming stable hemiketal adducts in the enzyme's active site.
The parent compound, 2-phenylethanol, has been shown to inhibit alcohol dehydrogenase in Saccharomyces cerevisiae, which is a key enzyme in its own biosynthetic pathway (the Ehrlich pathway). acs.org It also exhibits reversible inhibition of tyrosinase, an enzyme involved in browning in fruits and vegetables. acs.org Whether the addition of a fluorine atom to the 2-position of phenylethanol would enhance or alter these inhibitory activities remains a subject for future investigation.
Membrane Interaction Studies and Biophysical Probing
Compared to their non-fluorinated counterparts, fluorinated alcohols often show a greater ability to disrupt membrane properties when compared at equivalent aqueous concentrations. ursa.catdntb.gov.ua They can alter membrane fluidity, cause lipid acyl chain disorder, and induce membrane leakage. ugr.es This increased potency is a key characteristic of many fluorinated alcohols. Atomistic molecular dynamics simulations and fluorescence assays have been used to characterize these interactions, showing how these molecules insert into the bilayer and affect its structural organization. ursa.cat The parent molecule, 2-phenylethanol, also disrupts membrane organization by inserting into the lipid bilayer, which is linked to its bacteriostatic activity. beilstein-journals.org
Table 1: Comparative Bilayer-Perturbing Potency of Alcohols This table presents data for general fluorinated and non-fluorinated alcohols to provide context on their relative effects on lipid bilayers, as specific data for this compound is not available.
| Compound | Type | Relative Potency (Aqueous Conc.) | Relative Potency (Membrane Mole Fraction) |
| Trifluoroethanol (TFE) | Fluorinated | More potent than ethanol (B145695) | More potent than PFTB |
| Hexafluoroisopropanol (HFIP) | Fluorinated | Potent perturber | - |
| Perfluoro-tert-butanol (PFTB) | Fluorinated | Most potent of fluoroalcohols tested | Less potent than TFE |
| Ethanol | Non-fluorinated | Less potent than TFE | - |
Source: Data compiled from studies on fluorinated alcohols' effects on lipid bilayer properties. ursa.catdntb.gov.ua
Currently, there is no published research demonstrating the use of this compound as a specific probe for studying protein folding or conformational changes. Probes used for such studies typically possess intrinsic spectroscopic properties (e.g., fluorescence) that are sensitive to their local environment. While fluorinated amino acids are sometimes incorporated into proteins for ¹⁹F-NMR studies of protein structure and dynamics, small molecules like this compound are not commonly employed for this purpose unless specifically designed with reporter functionalities. Methods like fast photochemical oxidation of proteins (FPOP) combined with mass spectrometry are used to probe early events in protein folding, but these rely on generating hydroxyl radicals to label the protein backbone, not on a specific fluorinated probe molecule.
Future Research Directions and Unexplored Avenues for 2 Fluoro 2 Phenylethanol
Development of Novel and Highly Efficient Stereoselective Fluorination Protocols
The synthesis of enantiomerically pure 2-Fluoro-2-phenylethanol remains a formidable challenge, necessitating the development of more advanced and efficient stereoselective fluorination methods. While progress has been made in asymmetric fluorination, future research should focus on overcoming existing limitations. nih.govacs.org
A primary avenue of investigation involves the design of novel chiral catalysts. This includes transition-metal catalysts and organocatalysts capable of high enantioselectivity in the fluorination of precursor molecules like styrene (B11656) oxide or 2-phenylethanol (B73330) derivatives. harvard.edu Research could target the development of catalysts that operate under milder conditions, exhibit higher turnover numbers, and tolerate a wider range of functional groups. For instance, expanding upon the success of palladium-catalyzed fluorination of oxindoles could provide a template for related alcohol substrates. nih.govacs.org
Furthermore, the exploration of enzymatic or biocatalytic fluorination presents a promising green chemistry approach. nih.gov Engineering enzymes, such as fluorinases or tailored hydroxylases, to accept precursors of this compound could provide unparalleled stereocontrol.
Another critical area is the development and application of new-generation fluorinating reagents. While reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are common, research into reagents that are more selective, safer to handle, and provide fluorine atoms with different reactivity profiles (e.g., radical or nucleophilic) is essential. nih.govacs.orgchinesechemsoc.org The development of methods for the direct, late-stage C-H fluorination of 2-phenylethanol would be a particularly transformative achievement, offering a more atom-economical route to the target molecule. rsc.org
| Research Focus Area | Potential Approach | Desired Outcome |
| Chiral Catalysis | Design of novel transition-metal complexes (e.g., Pd, Ti, Ag) or organocatalysts. nih.govacs.orgdovepress.com | Higher enantioselectivity (>99% ee), lower catalyst loading, and milder reaction conditions. |
| Biocatalysis | Engineering of fluorinase or hydroxylase enzymes. nih.gov | Environmentally benign synthesis with perfect stereocontrol. |
| Fluorinating Reagents | Development of new electrophilic, nucleophilic, or radical fluorine sources. acs.orgchinesechemsoc.org | Improved safety, selectivity, and applicability to direct C-H fluorination. |
| Reaction Methodologies | Exploration of electrochemical fluorination or photoredox catalysis. nih.govacs.org | Novel activation pathways for enhanced efficiency and selectivity. |
Integration into Advanced Functional Materials with Tunable Properties
The distinct physicochemical properties conferred by the fluorine atom—such as high thermal stability, chemical resistance, and altered electronic character—make this compound an attractive building block for advanced functional materials. nih.gov Future research should explore the systematic incorporation of this chiral fluoroalcohol into various material architectures.
In polymer science, this compound could be utilized as a monomer or a modifying agent for creating fluorinated polymers with unique characteristics. nih.govacs.org Its hydroxyl group provides a reactive handle for polymerization into polyesters, polyethers, or polyurethanes. The resulting polymers could exhibit enhanced thermal stability, specific optical properties, and low surface energy, making them suitable for applications in specialty coatings, membranes, or advanced dielectrics. sibran.rursc.org
The chirality and polar nature of this compound make it a compelling candidate for the design of novel liquid crystals. The introduction of this chiral fluorinated moiety could lead to the development of ferroelectric liquid crystals with fast switching times and unique phase behaviors.
Furthermore, its integration into metal-organic frameworks (MOFs) could be explored. The fluorine and hydroxyl functionalities could influence pore size, hydrophobicity, and guest-molecule interactions, potentially leading to MOFs with enhanced capabilities for gas separation, storage, or the selective adsorption of fluorinated pollutants like per- and polyfluoroalkyl substances (PFAS). acs.org
| Material Class | Potential Role of this compound | Potential Properties and Applications |
| Fluoropolymers | Monomer or pendant functional group. | Enhanced thermal stability, chemical resistance, low dielectric constant; for use in high-performance coatings and electronics. nih.govrsc.org |
| Liquid Crystals | Chiral dopant or core structural unit. | Ferroelectric properties, fast electro-optical response; for displays and optical shutters. |
| Metal-Organic Frameworks (MOFs) | Functionalized linker or modulator. | Tunable hydrophobicity, selective binding sites; for PFAS remediation or gas separation. acs.org |
| Smart Gels | Cross-linking agent or functional monomer. | Stimuli-responsive materials that react to changes in temperature or chemical environment. |
Expansion of Computational Models for Predictive Reactivity and Biological Activity
Computational chemistry offers powerful tools to accelerate the discovery and application of fluorinated molecules. nih.govacs.org For this compound, future computational efforts should be directed toward building more accurate and predictive models for its reactivity, conformational behavior, and interactions with biological systems.
A significant challenge in modeling organofluorine compounds is the development of accurate force fields that can properly describe the unique electronic nature of the carbon-fluorine bond and its non-covalent interactions, such as hydrogen bonding and halogen bonding. nih.gov Future work should focus on creating specific parameters for chiral fluoroalcohols to enable reliable molecular dynamics simulations of their behavior in different solvent environments and within biological binding pockets.
Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be expanded to predict the stereochemical outcomes of fluorination reactions designed to synthesize this compound. nih.gov These models can help rationalize the observed selectivity of different catalysts and guide the design of more effective ones. nih.gov Combining these methods with machine learning could dramatically accelerate the process of catalyst discovery and reaction optimization. nih.govresearchgate.net
In the realm of drug design, computational models can predict the biological activity of derivatives of this compound. epa.gov Docking studies and molecular dynamics simulations can be used to understand how the fluorine atom influences binding affinity and selectivity for specific protein targets. nih.gov Furthermore, computational methods can predict key pharmacokinetic properties, helping to guide the design of new therapeutic agents based on this scaffold. epa.govpittcon.org
| Computational Goal | Methodological Approach | Specific Application for this compound |
| Accurate Force Fields | Parameterization against high-level quantum calculations. | Simulating conformational preferences and interactions with water or biological macromolecules. nih.gov |
| Predictive Reactivity | DFT, transition state theory, and machine learning algorithms. nih.govmit.edu | Predicting enantioselectivity of fluorination reactions and guiding catalyst design. |
| Biological Activity Prediction | Molecular docking, molecular dynamics (MD), and QSAR. | Screening for potential protein targets and predicting binding affinities of derivatives. epa.gov |
| NMR/Spectroscopic Prediction | GIAO, ZORA, and other advanced quantum methods. nih.gov | Accurately predicting ¹⁹F NMR chemical shifts to aid in structural characterization and probing local environments. |
Exploration of New Mechanistic Paradigms in Fluorine Chemistry
The synthesis and reactivity of this compound can serve as a platform for exploring novel and poorly understood reaction mechanisms in organofluorine chemistry. rsc.org Future research should aim to move beyond established paradigms to uncover new ways of forming and utilizing the C-F bond.
One area of exploration is the role of high-valent metal-fluoride complexes in catalytic fluorination. chinesechemsoc.orgdovepress.com Detailed mechanistic studies, combining kinetic analysis with computational modeling, could elucidate the involvement of species such as Pd(IV)-F or Cu(III)-F in the formation of the chiral benzylic C-F bond. cas.cn Understanding these pathways is crucial for rationally improving catalyst performance.
The unique electronic effects of fluorine could also be harnessed to explore new types of bond activations. rsc.org For example, research could investigate whether the fluorine atom in this compound can participate in non-covalent interactions to direct subsequent reactions at other sites on the molecule. This could lead to novel strategies for asymmetric synthesis where the C-F bond acts as a stereodirecting element.
Furthermore, the study of radical fluorination mechanisms presents a frontier with significant potential. chinesechemsoc.org Developing methods that proceed via radical intermediates could provide access to this compound and its derivatives through pathways that are complementary to traditional ionic reactions. Unraveling the mechanisms of radical C-H fluorination, in particular, would be a major breakthrough.
Design of Next-Generation Molecular Probes for Fundamental Biological Questions
The near-total absence of fluorine in biological systems makes the ¹⁹F nucleus an ideal reporter for NMR spectroscopy and MRI. acs.orgacs.org this compound represents a valuable and largely unexplored scaffold for the design of next-generation molecular probes.
Future research should focus on derivatizing this compound to create targeted probes for ¹⁹F NMR studies. The hydroxyl group can be used as a chemical handle to attach moieties that bind to specific proteins or nucleic acids. The single fluorine atom provides a clean NMR signal whose chemical shift is exquisitely sensitive to its local environment, allowing it to report on binding events, conformational changes, or enzymatic activity. acs.orgoup.com
Similarly, this compound could be a building block for ¹⁹F MRI contrast agents. nih.govacs.org By incorporating multiple this compound units into a larger molecular assembly or nanoparticle, the ¹⁹F signal can be amplified for in vivo imaging applications. researchgate.net Such probes could be designed to accumulate in specific tissues, such as tumors, enabling non-invasive monitoring of disease states. nih.govresearchgate.net
The development of fluorogenic probes based on this scaffold is another exciting avenue. nih.govmdpi.com The electronic properties of the fluorinated phenyl ring could be modulated to create molecules that become fluorescent only upon interaction with a specific biological target. These "turn-on" probes are invaluable for high-contrast imaging in complex cellular environments. mdpi.com
| Probe Type | Design Strategy | Potential Biological Application |
| ¹⁹F NMR Probes | Covalent attachment of a targeting ligand (e.g., peptide, inhibitor). acs.org | Monitoring protein-ligand interactions, enzyme kinetics, or cellular ion concentrations. |
| ¹⁹F MRI Agents | Incorporation into dendrimers, polymers, or nanoparticles. nih.govacs.org | In vivo cell tracking, mapping disease progression, or monitoring drug delivery. |
| Fluorogenic Probes | Synthesis of derivatives where fluorescence is quenched until a specific biological event. nih.govmdpi.com | High-contrast cellular imaging of specific enzymes or reactive oxygen species. |
| PET Radiotracers | Synthesis of ¹⁸F-labeled this compound derivatives. | Imaging metabolic processes or receptor distribution in vivo for diagnostics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
